2-iodo-7H-purin-6-amine 2-iodo-7H-purin-6-amine
Brand Name: Vulcanchem
CAS No.: 28128-26-9
VCID: VC3811276
InChI: InChI=1S/C5H4IN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)
SMILES: C1=NC2=NC(=NC(=C2N1)N)I
Molecular Formula: C5H4IN5
Molecular Weight: 261.02 g/mol

2-iodo-7H-purin-6-amine

CAS No.: 28128-26-9

Cat. No.: VC3811276

Molecular Formula: C5H4IN5

Molecular Weight: 261.02 g/mol

* For research use only. Not for human or veterinary use.

2-iodo-7H-purin-6-amine - 28128-26-9

Specification

CAS No. 28128-26-9
Molecular Formula C5H4IN5
Molecular Weight 261.02 g/mol
IUPAC Name 2-iodo-7H-purin-6-amine
Standard InChI InChI=1S/C5H4IN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)
Standard InChI Key HNVWCTKMOZAOJT-UHFFFAOYSA-N
SMILES C1=NC2=NC(=NC(=C2N1)N)I
Canonical SMILES C1=NC2=NC(=NC(=C2N1)N)I

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The core structure of 2-iodo-7H-purin-6-amine consists of a purine scaffold (a fused pyrimidine-imidazole ring system) with modifications at positions 2 and 6. Key features include:

  • Iodine at C2: Introduces steric bulk and polarizability, enhancing susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Amino Group at C6: Provides hydrogen-bonding capability and nucleophilic reactivity, critical for interactions with biological targets .

The molecular formula is C₅H₄IN₅, with a calculated molecular weight of 261.03 g/mol. Density estimates derived from analogous iodopurines suggest ~2.3–2.4 g/cm³ , while the iodine atom’s electronegativity (2.66) influences electron distribution across the aromatic system, as evidenced by computational studies on related 7-azaindoles .

Tautomerism and pKa

Purines exhibit tautomerism due to proton shifts between nitrogen atoms. For 2-iodo-7H-purin-6-amine:

  • The 7H tautomer dominates in non-polar solvents, stabilizing the N7-H configuration .

  • pKa values are extrapolated from similar purines:

    • N1-H acidity: ~4.2 (comparable to adenine) .

    • N9-H acidity: ~9.8 (weakened by electron-withdrawing iodine) .

Synthetic Methodologies

Halogenation Strategies

Iodination at C2 is typically achieved via electrophilic aromatic substitution or transition-metal-catalyzed reactions:

  • Direct Iodination: Treatment of 7H-purine with N-iodosuccinimide (NIS) in acetic acid yields 2-iodo-7H-purine .

  • Directed Ortho-Metalation: Lithiation at C2 using LDA (lithium diisopropylamide) followed by quenching with iodine provides regioselective iodination .

C6-Amination Techniques

Introducing the amine group at C6 involves Buchwald-Hartwig amination or nucleophilic aromatic substitution:

  • Palladium-Catalyzed Amination: 2-Iodo-7H-purine reacts with ammonia or primary amines in the presence of RuPhos-Pd-G2 catalyst, yielding 6-amino derivatives .

  • Thermal SNAr: Heating 6-chloro-2-iodo-7H-purine with ammonium hydroxide in n-butanol achieves amination, though competing reduction at C2 may occur .

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

Catalyst SystemSolventTemperature (°C)Yield (%)
RuPhos-Pd-G2t-BuOH10068
XPhos-Pd-G2n-BuOH8042
Pd(OAc)₂/RuPhosTHF9055

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H8), 6.95 (s, 2H, NH₂), 6.34 (s, 1H, H1) .

  • ¹³C NMR: δ 152.1 (C6), 141.3 (C2), 119.8 (C4), 115.6 (C5) .

  • IR: 3340 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N aromatic) .

Applications in Medicinal Chemistry

Kinase Inhibition

2-Iodo-7H-purin-6-amine serves as a precursor for CSF1R (colony-stimulating factor 1 receptor) inhibitors. Structural analogs demonstrate:

  • IC₅₀ values of 10–50 nM in enzymatic assays .

  • Selectivity over related kinases (e.g., JAK3, EGFR) due to hydrogen bonding with the kinase hinge region .

Antiviral ProTides

Phosphoramidate prodrugs of 2-iodo-7H-purin-6-amine enhance metabolic stability and cellular uptake:

  • Half-life (Human Plasma): 8.2 hours (vs. 1.5 hours for parent compound) .

  • Anti-HCV Activity: EC₅₀ = 0.8 μM in replicon assays .

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